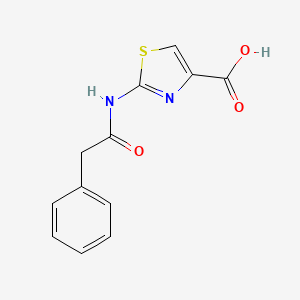

2-(2-Phenylacetamido)-1,3-thiazole-4-carboxylicacid

Descripción

2-(2-Phenylacetamido)-1,3-thiazole-4-carboxylic acid is a thiazole derivative characterized by a carboxylic acid moiety at position 4 of the thiazole ring and a 2-phenylacetamido substituent at position 2.

Propiedades

IUPAC Name |

2-[(2-phenylacetyl)amino]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3S/c15-10(6-8-4-2-1-3-5-8)14-12-13-9(7-18-12)11(16)17/h1-5,7H,6H2,(H,16,17)(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIHMZXVCXRGDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

2-(2-Phenylacetamido)-1,3-thiazole-4-carboxylic acid has various applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used to study enzyme inhibition and protein interactions due to its structural similarity to natural substrates.

Medicine: It has potential therapeutic applications, such as in the development of anti-inflammatory or antimicrobial agents.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which 2-(2-Phenylacetamido)-1,3-thiazole-4-carboxylic acid exerts its effects depends on its specific application. For example, in the context of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary, but common targets include enzymes involved in inflammatory responses or microbial cell wall synthesis.

Comparación Con Compuestos Similares

Comparison with Similar Thiazole-4-carboxylic Acid Derivatives

Structural Modifications at Position 2

The substituent at position 2 of the thiazole ring is critical for modulating biological activity and physicochemical properties.

Example 1: 2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic Acid

- Structure : Position 2 substituted with a 3-chlorophenyl group.

- Molecular Formula: C₁₀H₆ClNO₂S; Molecular Weight: 239.67 g/mol .

- Key Properties :

- Melting Point: 206–207°C

- Purity: 97% (commercially available)

- Absence of an amide bond limits hydrogen-bonding interactions, which may affect target binding specificity.

Example 2: 2-{[2-(Azidomethyl)morpholin-4-yl]methyl}-1,3-thiazole-4-carboxylic Acid

- Structure : Position 2 substituted with a morpholine-azide hybrid group.

- Molecular Formula : C₁₀H₁₃N₅O₃S; Molecular Weight: 283.31 g/mol .

- Key Properties :

- Purity: 95%

- Comparison :

- The azide group enables click chemistry applications, offering utility in bioconjugation or probe synthesis.

- Increased molecular weight (283.31 vs. ~265 g/mol for the target compound) may reduce bioavailability.

Pharmacological Activity of Thiazole Derivatives

Cyclic Carbamate Derivatives (EP2/EP3 Agonists)

- Structure : 2-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]sulfanyl substituents at position 2.

- Activity : Potent dual EP2/EP3 receptor agonists with EC₅₀ ≤ 10 nM .

- Comparison: The sulfanyl-oxazolidinone group confers high receptor affinity, whereas the phenylacetamido group in the target compound may prioritize different targets (e.g., enzymes or antimicrobial proteins). The absence of a carboxylic acid in some derivatives (e.g., cyclic carbamates) alters ionization and bioavailability.

Melting Points and Solubility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.